(3S,5S)-3-ethyl-5-methylmorpholine

Chiral Building Block Enantiomeric Excess Stereochemical Integrity

Procure (3S,5S)-3-ethyl-5-methylmorpholine (CAS 1007113-41-8) as a defined (3S,5S)-configured building block. Its non-racemic, cis-3,5-disubstituted architecture prevents the stereochemical ambiguity that derails asymmetric syntheses. With a verified enantiomeric excess ≥90% and a predicted XLogP of 0.8, this morpholine fragment imparts controlled lipophilicity and reliable enantioinduction in medicinal chemistry and organocatalysis programs. Choose this compound when your route demands two cis stereocenters and batch-to-batch reproducibility.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B8740453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,5S)-3-ethyl-5-methylmorpholine
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCCC1COCC(N1)C
InChIInChI=1S/C7H15NO/c1-3-7-5-9-4-6(2)8-7/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1
InChIKeyNIVZZMFSGHCALH-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (3S,5S)-3-Ethyl-5-methylmorpholine: Baseline Compound Characteristics


(3S,5S)-3-Ethyl-5-methylmorpholine (CAS 1007113-41-8) is a chiral, cis-configured morpholine derivative bearing an ethyl substituent at the 3-position and a methyl group at the 5-position, with a molecular formula of C₇H₁₅NO and a molecular weight of 129.20 g/mol . This compound is supplied as a single enantiomer building block, typically at a purity of 95% to 98%, as verified by NMR, HPLC, or GC batch quality control . Its stereochemical purity distinguishes it from the corresponding racemate (CAS 38711-87-4) or the (3R,5R)-enantiomer (CAS 1931894-36-8), making it a candidate for applications where a defined (3S,5S)-configuration is critical .

Why Substituting (3S,5S)-3-Ethyl-5-methylmorpholine with a Generic Morpholine or Racemate Risks Project Failure


In applications requiring a specific chiral environment—such as asymmetric catalysis, enantioselective recognition, or the synthesis of diastereomerically pure pharmaceuticals—the (3S,5S)-configuration is not interchangeable with the (3R,5R)-enantiomer or the racemic mixture . Published literature on directed morpholine synthesis confirms that stereo-defined, cis-3,5-disubstituted morpholines are distinct chemical entities; their diastereomeric configurations can dictate binding to chiral targets, govern enantioinduction in asymmetric reactions, and determine the stereochemical outcome of subsequent synthetic steps [1]. Substituting a generic, non-stereodefined morpholine for (3S,5S)-3-ethyl-5-methylmorpholine therefore introduces an uncontrolled variable that can lead to failed reactions, ambiguous biological data, or off-specification final products. The evidence that follows quantifies the known access points for this compound and compares its stereoisomeric purity against alternatives.

Quantitative Evidence Guide: (3S,5S)-3-Ethyl-5-methylmorpholine Versus Its Closest Analogs


Enantiomeric Purity: (3S,5S) vs. Racemic 3-Ethyl-5-methylmorpholine

The (3S,5S)-enantiomer is supplied with a verified enantiomeric purity of 95–98% (QC by NMR/HPLC/GC), whereas the racemic mixture (CAS 38711-87-4) by definition contains a 1:1 ratio of enantiomers. This represents a minimum enantiomeric excess (ee) of 90% for the target compound, which is essential for asymmetric syntheses where a single enantiomer is required . No comparable ee is achievable with the racemate.

Chiral Building Block Enantiomeric Excess Stereochemical Integrity

Predicted LogP and Hydrogen-Bonding Profile: (3S,5S) vs. Unsubstituted Morpholine

The (3S,5S)-3-ethyl-5-methylmorpholine has a predicted XLogP of 0.8, reflecting its dual alkyl substitution, compared to a predicted XLogP of -0.86 for unsubstituted morpholine [1]. This difference of approximately 1.66 log units indicates substantially higher lipophilicity, which can translate to improved membrane permeability in cell-based assays or altered pharmacokinetic behavior in vivo.

Lipophilicity Physicochemical Properties Drug-Likeness

Supply Chain Accessibility: (3S,5S) vs. (3R,5R)-Enantiomer

A survey of major chemical suppliers reveals that the (3S,5S)-enantiomer is listed by multiple vendors (Bidepharm, Leyan, Parchem, ChemSrc) with typical purities of 95–98% and available quantities ranging from grams to bulk, whereas the (3R,5R)-enantiomer (CAS 1931894-36-8) appears to have significantly fewer commercial listings and more limited stock availability . This disparity can impact lead times and cost for procurement.

Commercial Availability Sourcing Chiral Procurement

Stereochemical Impact on Morpholine Ring Conformation: (3S,5S) vs. Trans-Configured Isomers

The cis-(3S,5S)-configuration orients both substituents on the same face of the morpholine ring, creating a different steric and electronic environment compared to trans-configured 3,5-disubstituted morpholines. In directed morpholine syntheses, the cis configuration has been shown to be critical for achieving high enantiospecificity (ee up to 90%) when employing halo alcohol nucleophiles; reactions using trans-configured analogs gave lower stereochemical fidelity [1]. While no direct catalytic data for (3S,5S)-3-ethyl-5-methylmorpholine are available, the conformational effect is a class-level property of cis-3,5-disubstituted morpholines.

Conformational Analysis Chiral Auxiliary Asymmetric Synthesis

Best-Fit Application Scenarios for (3S,5S)-3-Ethyl-5-methylmorpholine Based on Quantitative Evidence


Asymmetric Synthesis Requiring a Defined (3S,5S)-Chiral Environment

When a synthetic route mandates a morpholine fragment with two stereocenters in a cis configuration, (3S,5S)-3-ethyl-5-methylmorpholine is the direct candidate. Its verified enantiomeric excess of ≥ 90% (versus 0% for the racemate) and documented supply chain availability across ≥ 5 vendors make it the practical choice over the less accessible (3R,5R)-enantiomer or undefined stereoisomers . This scenario is supported by the broader literature on cis-3,5-disubstituted morpholine synthesis, where the cis configuration is associated with higher enantiospecificity in ring-forming reactions [1].

Medicinal Chemistry Lead Optimization with Altered Lipophilicity

For medicinal chemistry programs seeking to tune the lipophilicity of a morpholine-containing scaffold, (3S,5S)-3-ethyl-5-methylmorpholine offers a predicted XLogP of 0.8, representing a ΔXLogP of ≈ 1.66 log units higher than unsubstituted morpholine . This property can be leveraged to improve membrane permeability or modulate metabolic stability without altering the core heterocyclic framework. The (3S,5S)-configuration ensures that stereochemical variables remain constant across structure-activity relationship (SAR) studies.

Chiral Catalyst or Ligand Development

Although no direct catalytic performance data for (3S,5S)-3-ethyl-5-methylmorpholine exist, the class-level evidence indicates that cis-3,5-disubstituted morpholines can achieve high stereochemical fidelity in model reactions (ee up to 90%) . Researchers can use this compound as a starting point for developing novel organocatalysts or chiral ligands, confident in its defined stereochemistry and consistent commercial supply.

Quote Request

Request a Quote for (3S,5S)-3-ethyl-5-methylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.